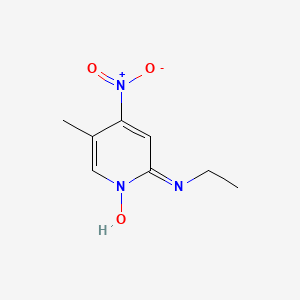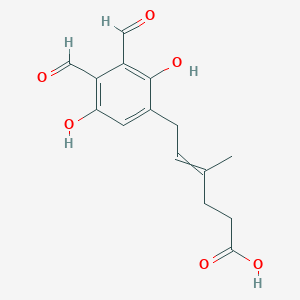
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes both aldehyde and hydroxyl functional groups
Métodos De Preparación
The synthesis of 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl structure, followed by the introduction of formyl and hydroxyl groups through controlled reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde and hydroxyl groups play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with target molecules. This can lead to the modulation of biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)hexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-2-enoic acid
These compounds share some structural similarities but differ in the position and nature of functional groups, which can lead to variations in their chemical reactivity and applications.
Propiedades
Número CAS |
221322-84-5 |
|---|---|
Fórmula molecular |
C15H16O6 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
6-(3,4-diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C15H16O6/c1-9(3-5-14(19)20)2-4-10-6-13(18)11(7-16)12(8-17)15(10)21/h2,6-8,18,21H,3-5H2,1H3,(H,19,20) |
Clave InChI |
NRXFOTGXGQTQGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=C(C(=C1O)C=O)C=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


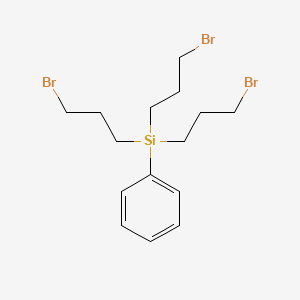
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
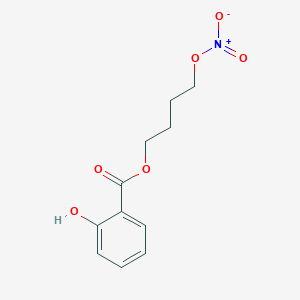
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

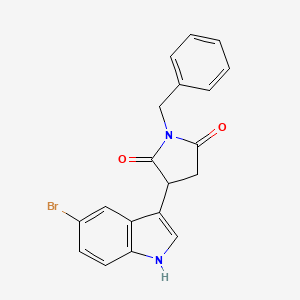

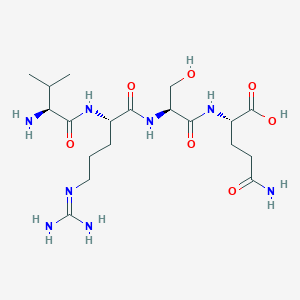
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
